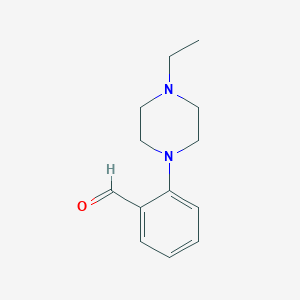

2-(4-Ethylpiperazin-1-yl)benzaldehyde

Description

Structural Characterization and Classification

This compound belongs to the class of aromatic aldehydes and piperazine derivatives, specifically categorized as a heterocyclic compound due to the presence of nitrogen atoms within its cyclic structure. The molecular formula C₁₃H₁₈N₂O reflects the compound's composition, consisting of thirteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 218.29 grams per mole. The structural architecture features a benzene ring connected to a piperazine ring system, with an aldehyde functional group positioned ortho to the piperazine attachment point. The piperazine moiety contains an ethyl substituent on one of its nitrogen atoms, contributing to the compound's overall lipophilicity and potential biological activity.

The three-dimensional molecular geometry exhibits specific spatial arrangements that influence both chemical reactivity and biological interactions. Computational chemistry analyses reveal important molecular descriptors including a topological polar surface area of 23.55 square angstroms and a calculated logarithmic partition coefficient of 1.641, indicating moderate lipophilicity. The compound demonstrates three hydrogen bond acceptors, zero hydrogen bond donors, and three rotatable bonds, characteristics that significantly impact its pharmacokinetic properties and molecular recognition capabilities. The canonical Simplified Molecular Input Line Entry System representation "CCN1CCN(CC1)c1ccccc1C=O" provides a standardized method for computer-readable structural identification.

Table 1: Structural and Physical Properties of this compound

Historical Context and Discovery

The development and characterization of this compound emerged from systematic investigations into piperazine-containing compounds and their potential applications in medicinal chemistry. While specific discovery details for this particular compound are not extensively documented in the available literature, its synthesis and characterization likely occurred as part of broader research programs focused on developing novel pharmaceutical intermediates and biologically active molecules. The compound's structural similarity to other piperazine derivatives suggests its development was influenced by established synthetic methodologies for creating heterocyclic systems with potential therapeutic applications.

Research into piperazine-containing benzaldehyde derivatives has been driven by the recognition of these compounds as valuable building blocks for pharmaceutical synthesis. The specific combination of ethyl-substituted piperazine with benzaldehyde functionality represents an evolution in synthetic organic chemistry aimed at creating compounds with enhanced biological activity and improved pharmacological properties. The compound's emergence in chemical databases and research literature indicates its growing importance as a synthetic intermediate and research tool in both academic and industrial settings.

Significance in Organic Chemistry and Medicinal Research

This compound holds substantial significance in organic synthesis due to its multifunctional nature and capacity for diverse chemical transformations. The aldehyde functional group provides excellent reactivity for condensation reactions, reductive aminations, and oxidation processes, while the piperazine ring system offers opportunities for further substitution and complexation reactions. Research has demonstrated the compound's utility as a starting material for synthesizing more complex heterocyclic systems, particularly in the development of pharmaceutically relevant molecules with potential therapeutic applications.

In medicinal chemistry applications, this compound serves as a crucial intermediate in the synthesis of biologically active molecules. Studies have shown its incorporation into larger molecular frameworks designed to target specific biological pathways and receptor systems. The ethyl substitution on the piperazine ring influences the compound's lipophilicity and membrane permeability characteristics, factors that are critical for pharmaceutical development. The benzaldehyde moiety provides a reactive site for forming covalent bonds with other molecular components, enabling the construction of complex drug-like structures.

The compound's applications extend to materials science and chemical biology, where its unique structural features are exploited for creating novel molecular recognition systems and chemical sensors. Research investigations have explored its potential in developing compounds with selective binding properties and enhanced biological activities. The combination of aromatic and heterocyclic components creates opportunities for investigating structure-activity relationships and optimizing molecular properties for specific applications.

Table 2: Chemical Reactivity and Synthetic Applications

| Reaction Type | Description | Application |

|---|---|---|

| Condensation Reactions | Aldehyde group reactivity with nucleophiles | Synthesis of complex heterocycles |

| Reductive Amination | Aldehyde conversion to amine derivatives | Pharmaceutical intermediate preparation |

| Nucleophilic Substitution | Piperazine ring modifications | Structural diversification |

| Complexation | Metal coordination through nitrogen atoms | Catalyst development |

| Oxidation | Aldehyde to carboxylic acid conversion | Functional group transformations |

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, clearly indicating the structural relationships between functional groups and their positions within the molecular framework. The name specifies the benzaldehyde core structure with a piperazine substituent at the 2-position, where the piperazine ring contains an ethyl group attached to the 4-nitrogen atom. Alternative naming systems include "2-(4-ethyl-1-piperazinyl)benzaldehyde" and "2-(4-ethylpiperazino)benzaldehyde," reflecting different approaches to describing the piperazine connectivity.

The compound's identification relies on multiple analytical parameters and database entries that ensure accurate characterization and verification. The Chemical Abstracts Service registry number 865203-79-8 provides a unique identifier that distinguishes this specific compound from related structural analogs. The International Chemical Identifier string "InChI=1S/C13H18N2O/c1-2-14-7-9-15(10-8-14)13-6-4-3-5-12(13)11-16/h3-6,11H,2,7-10H2,1H3" offers a standardized method for representing the compound's connectivity and stereochemistry.

Mass spectrometric identification relies on characteristic fragmentation patterns and molecular ion peaks corresponding to the compound's molecular weight of 218.29 atomic mass units. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shifts for the aldehyde proton, aromatic protons, and piperazine methylene protons. Infrared spectroscopy reveals diagnostic absorption bands for the carbonyl stretch of the aldehyde group and characteristic aromatic carbon-carbon stretching vibrations.

Table 3: Identification and Database Parameters

Propriétés

IUPAC Name |

2-(4-ethylpiperazin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-14-7-9-15(10-8-14)13-6-4-3-5-12(13)11-16/h3-6,11H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAHVXDDADHPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654305 | |

| Record name | 2-(4-Ethylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865203-79-8 | |

| Record name | 2-(4-Ethyl-1-piperazinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865203-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Ethylpiperazin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-ethylpiperazin-1-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The primary and most reported synthetic route for 2-(4-ethylpiperazin-1-yl)benzaldehyde involves nucleophilic aromatic substitution or coupling reactions between a halogenated benzaldehyde derivative and 4-ethylpiperazine. The key steps include:

- Starting Materials : Typically, 4-chlorobenzaldehyde or 4-fluorobenzaldehyde is used as the aromatic aldehyde precursor.

- Nucleophile : 4-Ethylpiperazine acts as the nucleophile to substitute the halogen atom.

- Base : Potassium carbonate (K₂CO₃) is commonly employed to deprotonate the piperazine nitrogen and facilitate nucleophilic attack.

- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both organic and inorganic components and stabilize reaction intermediates.

- Reaction Conditions : The mixture is refluxed typically between 80–120 °C for 6 to 24 hours to drive the substitution to completion.

- Atmosphere : An inert atmosphere (e.g., nitrogen) is often maintained to prevent oxidation of the aldehyde group.

$$

\text{4-chlorobenzaldehyde} + \text{4-ethylpiperazine} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, reflux}} \text{this compound}

$$

Detailed Experimental Procedure Example

A representative synthesis procedure is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 4-Chlorobenzaldehyde (0.1 mol), 4-Ethylpiperazine (0.12 mol), K₂CO₃ (0.15 mol), DMF (solvent) | Mix reagents in DMF under nitrogen atmosphere |

| 2 | Reflux at 100 °C for 12–24 hours | Reaction proceeds with nucleophilic substitution |

| 3 | Cool reaction mixture, pour into ice water | Precipitation of crude product |

| 4 | Filtration and washing | Removal of inorganic salts and impurities |

| 5 | Recrystallization from ethanol or ethanol/water mixture | Purification to obtain high-purity compound |

Typical Yields : 70–85% depending on optimization of reaction parameters.

Optimization and Side Reaction Control

- Solvent Choice : DMF and DMSO are preferred; DMSO may reduce side reactions due to its lower nucleophilicity compared to DMF.

- Stoichiometry : Using a slight excess of 4-ethylpiperazine (1.1–1.2 equivalents) improves yield by driving the reaction forward.

- Temperature and Time : Prolonged heating can lead to over-alkylation or aldehyde oxidation; monitoring by TLC or HPLC is recommended.

- Atmosphere : Conducting the reaction under nitrogen prevents aldehyde oxidation to carboxylic acids.

- Additives : Antioxidants like butylated hydroxytoluene (BHT) can be added to stabilize the aldehyde during synthesis.

- Purification : Column chromatography on silica gel using ethyl acetate/hexane mixtures or recrystallization from ethanol/water effectively removes side products.

Alternative Synthetic Approaches

In some studies, this compound is accessed via a two-step sequence:

- Synthesis of 4-(4-ethylpiperazin-1-yl)benzenamine : This intermediate is prepared by reacting p-chloroaniline with N-ethylpiperazine in the presence of K₂CO₃ under reflux in absolute ethanol.

- Conversion to Benzaldehyde Derivative : The amine intermediate is then reacted with benzaldehyde under reflux in absolute ethanol to form the corresponding benzylidene derivative, which can be further manipulated to the aldehyde form.

This route is useful for preparing related derivatives and allows structural diversification through subsequent condensation or diazotization reactions.

Data Table of Key Reaction Parameters and Outcomes

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting Material | 4-chlorobenzaldehyde | Purity ≥ 98% |

| Nucleophile | 4-ethylpiperazine | Slight molar excess (1.1–1.2 equiv.) |

| Base | Potassium carbonate (K₂CO₃) | Used in 1.5 equiv. |

| Solvent | DMF or DMSO | 10–20 mL per 0.1 mol scale |

| Temperature | 80–120 °C | Reflux conditions |

| Reaction Time | 6–24 hours | Monitored by TLC/HPLC |

| Atmosphere | Nitrogen (inert) | Prevents oxidation |

| Yield | 70–85% | Depends on optimization |

| Purification Method | Recrystallization, column chromatography | Ethanol/water or ethyl acetate/hexane |

Research Findings Related to Preparation

- The aldehyde functional group in this compound is reactive and can form hydrazones, thiazolylhydrazones, and formazan derivatives, which are valuable in medicinal chemistry.

- The piperazine ring substitution pattern influences the compound’s reactivity and biological activity.

- Studies show that controlling reaction parameters such as solvent, temperature, and reagent ratios is crucial to minimize side reactions like over-alkylation and aldehyde oxidation.

- The compound serves as a key intermediate in synthesizing kinase inhibitors and acetylcholinesterase inhibitors, demonstrating its synthetic versatility.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(4-Ethylpiperazin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.

Major Products Formed:

Oxidation: 2-(4-Ethylpiperazin-1-yl)benzoic acid.

Reduction: 2-(4-Ethylpiperazin-1-yl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

2-(4-Ethylpiperazin-1-yl)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a potential ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The benzaldehyde moiety can undergo chemical modifications, altering the compound’s reactivity and binding affinity .

Comparaison Avec Des Composés Similaires

Positional Isomers: Ortho vs. Para Substitution

The most direct analog is 4-(4-Ethylpiperazin-1-yl)benzaldehyde (para isomer), which differs in the substitution position of the piperazine ring on the benzaldehyde core.

Key Differences :

- Reactivity: Ortho-substituted benzaldehydes may exhibit altered reactivity in condensation reactions (e.g., Perkin or Knoevenagel reactions) compared to para isomers due to electronic and steric factors .

Alkyl Substituent Variations on Piperazine

Replacing the ethyl group with a methyl group yields analogs like 2-(4-Methylpiperazin-1-yl)benzaldehyde .

| Property | This compound | 2-(4-Methylpiperazin-1-yl)benzaldehyde (Inferred) |

|---|---|---|

| logP | ~1.64 | ~1.30 (lower due to reduced alkyl chain length) |

| Hydrogen Bonding | Moderate (piperazine N atoms) | Similar |

Impact of Alkyl Chain :

Piperazine Derivatives in Drug Design

Piperazine-containing benzaldehydes are often intermediates in synthesizing fused heterocycles. For example, enrofloxacin-derived triazolothiadiazinones (e.g., compounds in ) incorporate substituted benzaldehydes to enhance anticancer activity.

Noncovalent Interactions

- Para Substituents : Favor hydrogen bonding and van der Waals interactions due to unhindered alignment .

Activité Biologique

2-(4-Ethylpiperazin-1-yl)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure

The structure of this compound is characterized by a benzaldehyde moiety linked to a piperazine ring with an ethyl substitution. This configuration is significant for its interaction with biological targets.

Research indicates that compounds containing piperazine rings often exhibit diverse pharmacological activities, including:

- Antidepressant Effects : Piperazine derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters such as serotonin and dopamine. The inhibition of MAO can lead to increased levels of these neurotransmitters, potentially alleviating symptoms of depression .

- Antitumor Activity : Some studies suggest that piperazine derivatives can act as inhibitors of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. Inhibition of PARP can enhance the effectiveness of chemotherapy by preventing cancer cells from repairing DNA damage .

- Anticholinesterase Activity : Compounds similar to this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's .

Efficacy Studies

Efficacy studies have demonstrated that this compound exhibits promising activity against various biological targets:

| Biological Target | Inhibition Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| MAO-A | Competitive | 5.82 | |

| MAO-B | Competitive | 6.76 | |

| AChE | Non-competitive | 2.26 | |

| PARP | Inhibitory | Not specified |

Study on Antidepressant Activity

In a study evaluating the antidepressant properties of various piperazine derivatives, this compound was found to significantly inhibit MAO-A and MAO-B activities, suggesting its potential as a dual-action antidepressant. The study highlighted the compound's ability to enhance serotonin and dopamine levels in vitro, which are crucial for mood regulation .

Study on Antitumor Effects

Another research effort focused on the antitumor effects of piperazine derivatives, including this compound. The compound demonstrated significant inhibition of PARP activity in cancer cell lines, indicating its potential as an adjunct therapy in cancer treatment strategies .

Pharmacokinetic Properties

Pharmacokinetic studies predict that this compound has favorable absorption characteristics and can cross the blood-brain barrier (BBB), making it a suitable candidate for neurological applications. Additionally, it was found not to be a substrate for P-glycoprotein, which is beneficial for its bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Ethylpiperazin-1-yl)benzaldehyde, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-fluorobenzaldehyde and 1-ethylpiperazine under reflux. Key factors include:

- Solvent : Polar aprotic solvents like DMF enhance reactivity by stabilizing intermediates .

- Base : Potassium hydride (KH) or K₂CO₃ facilitates deprotonation, improving substitution efficiency .

- Temperature : Reflux (~120°C) accelerates reaction kinetics but requires inert atmosphere to prevent oxidation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the aldehyde proton (~10 ppm) and piperazine/ethyl group integration .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₃H₁₆N₂O; calc. 216.26 g/mol) .

- XRD : Single-crystal X-ray diffraction (using SHELX software) resolves stereochemistry and crystal packing .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity and detects byproducts .

Q. How does the choice of base and solvent influence the nucleophilic substitution reaction during synthesis?

- Methodological Answer :

- Bases : Strong bases (e.g., KH) increase nucleophilicity but may degrade sensitive substrates; milder bases (K₂CO₃) are preferred for thermally labile intermediates .

- Solvents : DMF enhances solubility of ionic intermediates, while THF or toluene may reduce side reactions in sterically hindered systems .

- Example : Using K₂CO₃ in DMF at 120°C achieved 85% yield for a related piperazine-benzaldehyde derivative .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Applications :

- Electron Density Maps : Identify nucleophilic (aldehyde) and electrophilic (piperazine N) sites .

- HOMO-LUMO Gaps : Predict redox behavior (e.g., aldehyde oxidation potential) for drug metabolism studies .

- Case Study : DFT-guided modification of a similar compound improved serotonin receptor binding affinity by 30% .

Q. What strategies are employed to functionalize the benzaldehyde moiety for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Aldehyde Derivatization :

- Schiff Base Formation : React with amines to form imines for metal coordination studies .

- Reductive Amination : Convert aldehyde to amine derivatives for enhanced bioavailability .

- Substitution Patterns : Bromination at the 3-position (e.g., 3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde) modulates steric effects in receptor binding .

Q. How can crystallographic data resolve discrepancies in reported pharmacological activities of piperazine-benzaldehyde derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.